molecular formula C24H36ClNO3 B064866 Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- CAS No. 192204-97-0

Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)-

Cat. No. B064866
M. Wt: 422 g/mol
InChI Key: JQCLFZVNMLALLU-JIDHJSLPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)-, commonly known as R-phenibut, is a nootropic drug that is used for its anxiolytic and cognitive-enhancing effects. It was first developed in Russia in the 1960s and has since gained popularity worldwide.

Mechanism Of Action

R-phenibut acts as a GABA-B receptor agonist, which leads to an increase in GABA activity in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity and reduce anxiety and stress. R-phenibut also increases dopamine levels in the brain, which may contribute to its cognitive-enhancing effects.

Biochemical And Physiological Effects

R-phenibut has been shown to have a number of biochemical and physiological effects. It has been shown to increase cerebral blood flow, improve mitochondrial function, and reduce oxidative stress. R-phenibut has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One advantage of R-phenibut in lab experiments is its ability to reduce anxiety and stress in animal models. This can be useful in studies that involve behavioral testing or other stressful procedures. However, one limitation of R-phenibut is its potential for abuse and dependence, which can complicate the interpretation of results in some studies.

Future Directions

There are several potential future directions for research on R-phenibut. One area of interest is its potential use in treating substance use disorders, particularly alcohol use disorder. Another area of interest is its potential use in treating anxiety and depression. Additionally, more research is needed to fully understand the mechanism of action of R-phenibut and its effects on various neurotransmitter systems in the brain.
Conclusion
In conclusion, R-phenibut is a nootropic drug that has been shown to have anxiolytic and cognitive-enhancing effects. It is synthesized by reacting gamma-butyrolactone with bromine and alpha-cyclohexyl-glycidyl ether, followed by a reaction with diethylamine and methyl iodide. R-phenibut acts as a GABA-B receptor agonist and increases dopamine levels in the brain. It has been studied extensively for its potential use in treating anxiety, depression, and substance use disorders. However, its potential for abuse and dependence should be considered in future research.

Synthesis Methods

R-phenibut is synthesized by reacting gamma-butyrolactone with bromine to form 4-bromo-1,1-dimethylbut-2-ene. This compound is then reacted with alpha-cyclohexyl-glycidyl ether to form alpha-cyclohexyl-alpha-hydroxy-gamma-butyrolactone. The final step involves reacting this compound with diethylamine and methyl iodide to form R-phenibut hydrochloride.

Scientific Research Applications

R-phenibut has been studied extensively for its anxiolytic and cognitive-enhancing effects. It has been shown to improve memory and learning, reduce anxiety and stress, and improve sleep quality. R-phenibut has also been studied for its potential use in treating alcohol withdrawal syndrome and other substance use disorders.

properties

CAS RN

192204-97-0

Product Name

Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)-

Molecular Formula

C24H36ClNO3

Molecular Weight

422 g/mol

IUPAC Name

[5-(diethylamino)-2-methylpent-3-yn-2-yl] (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride

InChI

InChI=1S/C24H35NO3.ClH/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3;1H/t24-;/m0./s1

InChI Key

JQCLFZVNMLALLU-JIDHJSLPSA-N

Isomeric SMILES

CCN(CC)CC#CC(C)(C)OC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl

SMILES

CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl

Canonical SMILES

CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl

Other CAS RN

192204-97-0

synonyms

Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)- 1,1-dimethyl-2-butynyl ester, hydrochloride, (R)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.